
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
説明
The compound “(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester” is likely an organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with bromine and chlorine atoms. It also contains a cyclopropyl group (a three-membered carbon ring), and a carbamic acid tert-butyl ester group (a carbonyl group (C=O) attached to an NH and an O-tert-butyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler starting materials. The bromine and chlorine could be introduced via halogenation reactions, the cyclopropyl group might be formed via a cyclopropanation reaction, and the carbamic acid tert-butyl ester group could be formed via a reaction with tert-butyl isocyanate. Please note that this is a very general and simplified overview, and the actual synthesis could be quite complex and require specific conditions and catalysts.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzyl group would likely contribute to the compound’s aromaticity, the halogens (bromine and chlorine) would be electronegative and could form halogen bonds, the cyclopropyl group could introduce ring strain, and the carbamic acid tert-butyl ester group would contain polar bonds due to the carbonyl group and the nitrogen.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine and chlorine could potentially be replaced via nucleophilic aromatic substitution reactions. The carbamic acid tert-butyl ester group could potentially be hydrolyzed to form a carbamic acid. The cyclopropyl group could potentially undergo ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar carbonyl and NH groups in the carbamic acid tert-butyl ester group, and its solubility could be affected by the presence of the aromatic benzyl group and the halogens. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.科学的研究の応用
Synthesis and Polymerization
- The compound is used in the synthesis of new cyclic esters containing protected functional groups for polymerization. These esters are generated through Baeyer−Villiger oxidation and can be converted into different protected hydroxyl and bis(hydroxyl) functional cyclohexanones. This process is significant for creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Organic Synthesis
- It is involved in organic synthesis processes like the Diels‐Alder reaction. An example is the synthesis of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing the versatility of such compounds in complex organic reactions (Padwa et al., 2003).
Building Blocks for Organic Synthesis
- The compound serves as a building block in the advanced synthesis of cyclopropylideneacetates, which are multifunctional components crucial for diverse organic syntheses. These acetates are produced through a series of steps including reductive cyclopropanation and mesylation (Limbach et al., 2004).
Deprotection in Organic Chemistry
- It's used in the deprotection of tert-butyl carbamates, esters, and ethers, a crucial step in organic synthesis. Aqueous phosphoric acid is an effective reagent for this process, offering good selectivity and mild reaction conditions (Li et al., 2006).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation. Specific safety data would depend on factors such as the compound’s toxicity, reactivity, and flammability.
将来の方向性
The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by investigations of its reactivity and potential uses.
Please note that this is a very general analysis based on the compound’s structure and the functional groups it contains. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
特性
IUPAC Name |
tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXOVWQEOLJQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
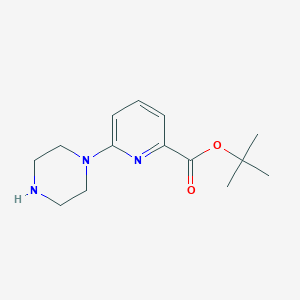

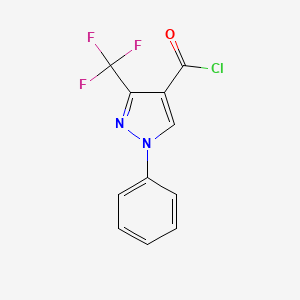
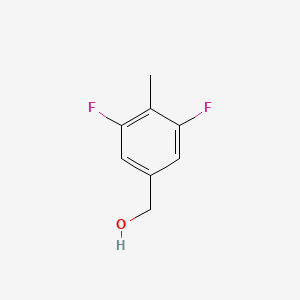
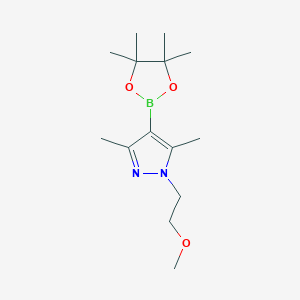
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
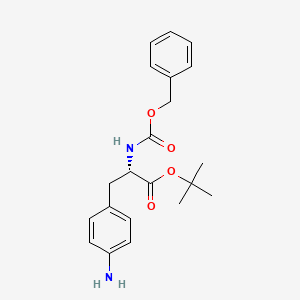
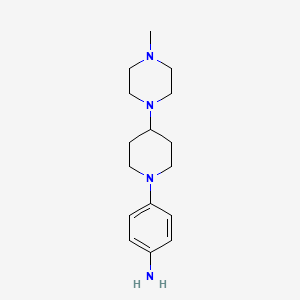
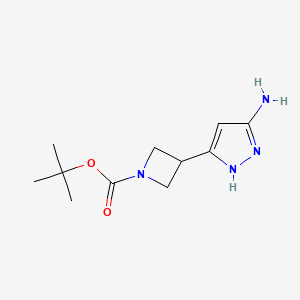
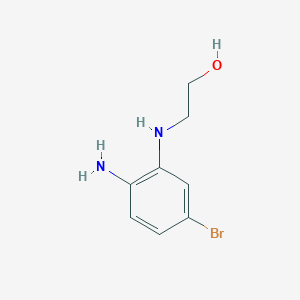
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)